N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide
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Overview
Description
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods often rely on these synthetic routes to ensure the stereochemical integrity of the final product .
Chemical Reactions Analysis
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules . In biology, it has been studied for its potential as a bioactive molecule with various pharmacological properties . In medicine, it is being explored for its potential therapeutic applications . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octan-3-ol and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and overall chemical properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
CAS No. |
920016-91-7 |
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Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)-2-phenoxybenzamide |
InChI |
InChI=1S/C21H24N2O2/c24-21(23-14-19-15-10-11-16(19)13-22-12-15)18-8-4-5-9-20(18)25-17-6-2-1-3-7-17/h1-9,15-16,19,22H,10-14H2,(H,23,24) |
InChI Key |
QMAUWXJEUBEDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C2CNC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
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